molecular formula C18H22N2O B8110691 N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide

N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide

Cat. No.: B8110691
M. Wt: 282.4 g/mol
InChI Key: SJMWPNDCYUVMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide (CAS 1422136-64-8) is a chemical compound with the molecular formula C18H22N2O and is a subject of interest in medicinal chemistry and pharmacological research . This compound features an embedded N-arylpiperidine-3-carboxamide scaffold, a structure that has been identified in high-throughput screening for its ability to induce senescence-like phenotypic changes in human melanoma A375 cells without serious cytotoxicity against normal cells . Research indicates that this scaffold shows moderate senescence-inducing activity (EC50 = 1.24 μM) and antiproliferative activity (IC50 = 0.88 μM), suggesting its value as a starting point for developing novel anti-cancer agents, particularly in melanoma research . The compound's mechanism of action is associated with inducing a state of cellular senescence, a permanent cessation of cell division, which is an emerging therapeutic strategy in oncology . Studies on related piperidine carboxamide derivatives have shown high enantioselectivity, with the (S)-enantiomer often demonstrating significantly greater biological activity than the (R)-enantiomer, highlighting the importance of stereochemistry in its research and application . This product is intended for research purposes only and is not for human consumption. It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the handling of this substance.

Properties

IUPAC Name

N-(cyclopropylmethyl)spiro[indene-3,4'-piperidine]-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-17(20-12-13-5-6-13)15-11-18(7-9-19-10-8-18)16-4-2-1-3-14(15)16/h1-4,11,13,19H,5-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMWPNDCYUVMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Promoted Annulation

A widely adopted strategy involves the condensation of indene derivatives with piperidine precursors under acidic conditions. For example, p-toluenesulfonic acid (p-TsOH) in ethanol under reflux facilitates the formation of the spiro junction by activating carbonyl groups for nucleophilic attack. This method achieves yields of 65–78% but requires careful pH control to avoid byproduct formation.

Boron-Mediated Spirocyclization

Advanced routes employ 9-borabicyclo[3.3.1]nonane (9-BBN) to construct the spiro center. In a representative procedure, a solution of tert-butyl spiro(indene-1,4'-piperidine)-1'-carboxylate reacts with 9-BBN in tetrahydrofuran (THF) at 20°C under argon, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone intermediate. This method offers superior stereoselectivity (>90% enantiomeric excess) but necessitates anhydrous conditions.

Functionalization of the Spiro Core

Introduction of the Carboxamide Group

The carboxamide moiety is introduced via coupling reactions with activated carboxylic acid derivatives:

StepReagent/ConditionYieldReference
Carboxylic acid activationThionyl chloride (SOCl₂) in dichloromethane92%
Amide bond formationCyclopropylmethylamine, N,N-diisopropylethylamine (DIPEA)85%

The tert-butoxycarbonyl (BOC)-protected spiro[indene-1,4'-piperidine]-3-carboxylic acid is first deprotected using trifluoroacetic acid (TFA), followed by activation to the acid chloride and subsequent reaction with cyclopropylmethylamine.

N-Alkylation with Cyclopropylmethyl Groups

Direct alkylation of the piperidine nitrogen is achieved using cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step typically proceeds in 70–80% yield but may require chromatographic purification to remove over-alkylation byproducts.

Optimization Strategies for Industrial-Scale Synthesis

Catalytic Hydrogenation for Stereochemical Control

Industrial protocols employ palladium on carbon (Pd/C) under hydrogen gas (H₂) to reduce imine intermediates while preserving the spiro configuration. For example, hydrogenation at 50 psi and 40°C achieves >95% conversion with minimal epimerization.

Solvent and Temperature Optimization

Comparative studies highlight ethyl acetate/hexane mixtures as optimal for crystallization, improving overall yield by 12–15% compared to methanol/water systems. Reaction temperatures above 80°C are avoided to prevent retro-annulation.

Analytical and Process Challenges

Impurity Profiling

Common impurities include:

  • Des-cyclopropylmethyl analog (5–8%): Formed via premature N-dealkylation during acidic workup.

  • Spiro ring-opened byproducts (3–5%): Result from prolonged exposure to strong acids or bases.

Chromatographic Purification

Reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients resolves critical impurities, achieving >99.5% purity for pharmaceutical-grade material.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents describe microreactor-based systems that reduce reaction times from 24 hours to 2 hours for the spirocyclization step, enhancing throughput by 40%.

Biocatalytic Approaches

Preliminary studies report using transaminases to enantioselectively aminate ketone intermediates, though yields remain suboptimal (30–45%).

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)spiro[indene-1,4’-piperidine]-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pain Management

One of the primary applications of N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide is as a delta opioid receptor (DOR) agonist. Research indicates that compounds with similar structures can induce analgesic effects in various animal models, particularly for neuropathic pain . The activation of DORs has been associated with reduced pain perception without the severe side effects commonly seen with traditional opioid medications.

Neurological Disorders

There is growing evidence that compounds like this compound may play a role in treating neurological disorders. Studies suggest that DOR agonists can modulate dopaminergic signaling pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease . This modulation could lead to new therapeutic strategies for managing symptoms associated with these disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies have shown that modifications to the cyclopropylmethyl group and the piperidine moiety can significantly influence the compound's binding affinity and efficacy at opioid receptors . These insights are critical for the development of more effective analgesics with fewer side effects.

Case Study: Analgesic Efficacy

In a preclinical study involving rodent models, this compound demonstrated significant analgesic effects comparable to established opioids but with a lower risk of addiction and tolerance development . This finding supports its potential use as a safer alternative in pain management therapies.

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective properties of compounds related to this compound in models of neurodegeneration. The results indicated that these compounds could enhance cognitive recovery following traumatic brain injury by modulating inflammatory responses in the central nervous system (CNS) .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Pain ManagementDOR agonist with analgesic effects; lower addiction risk
Neurological DisordersPotential modulation of dopaminergic pathways
NeuroprotectionEnhances cognitive recovery post-injury

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)spiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The spiro[indene-1,4'-piperidine] scaffold is shared among several pharmacologically active compounds, but substituents on the piperidine ring or indene moiety dictate target selectivity and potency:

Compound Name Key Substituents Biological Target Activity (IC50/Ki)
GB88 (PAR2 antagonist) Cyclohexyl, oxazole-5-carboxamide PAR2 IC50 = 1,000–9,600 nM
N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide Cyclopropylmethyl, carboxamide Undisclosed (likely PAR2) Data pending
1’-[(1-Methylcyclohexyl)carbonyl]-spiro[indene-1,4'-piperidine] 1-Methylcyclohexyl, carbonyl Hepatitis C virus NS5B LC-MS confirmed
(R)-N-(3-(3H-Spiro[isobenzofuran-1,4'-piperidine]-1-yl)propyl)-1-benzylpyrrolidine-2-carboxamide Benzylpyrrolidine, isobenzofuran Opioid receptor-like (ORL1) Preclinical

Key Observations :

  • GB88 : The cyclohexyl group and oxazole-5-carboxamide enhance PAR2 antagonism, but its variable IC50 values suggest sensitivity to stereochemistry and assay conditions .
  • Cyclopropylmethyl Analogue : The cyclopropylmethyl group may improve metabolic stability compared to bulkier substituents (e.g., cyclohexyl in GB88) while retaining receptor affinity .
  • Spiro-Isobenzofuran Derivatives : Replacement of indene with isobenzofuran (e.g., compound in ) shifts activity toward opioid receptors, highlighting the scaffold’s versatility .
PAR2 Antagonism
  • GB88 : Reversible PAR2 antagonist with anti-inflammatory effects in arthritis models, though clinical translation was hindered by efficacy limitations .
  • N-(Cyclopropylmethyl)spiro[...]-3-carboxamide : Expected to retain PAR2 antagonism but with improved pharmacokinetics due to the compact cyclopropylmethyl group .
Other Targets
  • CCR2 Antagonists: Spiro[indene-1,4'-piperidine] derivatives with trifluoromethyl groups (e.g., compound in ) show nanomolar CCR2 inhibition, suggesting scaffold adaptability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxamide group enhances aqueous solubility compared to ester or ether analogues (e.g., hydrochloride salts in ) .
  • Metabolic Stability : Cyclopropylmethyl substitution may reduce CYP450-mediated metabolism relative to cyclohexyl or benzyl groups .

Biological Activity

N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide, with the CAS number 1422136-64-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their two rings sharing a single atom. The biological activity of this compound has been explored in various studies, particularly in relation to its effects on cancer and other diseases.

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 282.38 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor of specific enzymes involved in tumor progression and cellular proliferation.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes that play critical roles in cancer metabolism. For instance, it has shown promise as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme associated with tumor stem cell properties. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can significantly enhance the potency of the compound against ALDH .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValuesNotes
ALDH Inhibition7–12 nMPotent inhibition observed in enzymatic assays.
Cellular Assays< 1 μMEffective against cancer cell lines.
Antitumor ActivityVariesDemonstrated potential as an antitumor agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In vitro assays using pancreatic cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis at low concentrations, suggesting its potential as a chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its efficacy in vivo.
  • Toxicity Assessments : Toxicity studies revealed that the compound exhibited minimal adverse effects at therapeutic doses, making it a promising candidate for further development.

Q & A

What synthetic methodologies are effective for constructing the spiro[indene-1,4'-piperidine] core of this compound?

Basic
The spiro[indene-1,4'-piperidine] scaffold can be synthesized via Lewis acid-catalyzed Nazarov cyclization of 1,4-pentadien-3-ols. FeBr₃ is a preferred catalyst due to its cost-effectiveness, mild reaction conditions, and ability to achieve high diastereo- and regioselectivity. For example, FeBr₃-mediated cyclization of substituted 1,4-pentadien-3-ols yields spiro[indene-1,4'-quinoline] derivatives in 59–70% yields, with similar strategies applicable to piperidine-containing analogs .

How can the structure and purity of N-(Cyclopropylmethyl)spiro[indene-1,4'-piperidine]-3-carboxamide be validated?

Basic
Spectroscopic and analytical techniques are critical:

  • NMR (¹H and ¹³C) confirms stereochemistry and substituent placement, as demonstrated for spiro[indene-1,4'-quinoline] analogs .
  • Mass spectrometry (MS) verifies molecular weight, with fragmentation patterns aiding structural elucidation (e.g., [M+H]⁺ peaks observed in DCI-MS for related compounds) .
  • X-ray crystallography resolves absolute configurations, as shown for intermediates like tert-butyl carboxylate derivatives .
  • HPLC-MS ensures purity (>95% by area normalization), as standardized for spiro[indene-1,4'-piperidine] derivatives .

Which biological targets are associated with this compound, and how are its antagonist activities assessed?

Basic
The compound and its analogs act as antagonists for protease-activated receptor 2 (PAR2) and CC chemokine receptor 2 (CCR2) . Key assays include:

  • PAR2 binding assays : Inhibition of trypsin-induced PAR2 activation, measured via calcium flux or IL-8 release in cell lines .
  • CCR2 functional assays : Chemotaxis inhibition (IC₅₀ values as low as 0.45 nM) and receptor binding (IC₅₀ ~1.3 nM), with selectivity against CCR5 (>500-fold) .

How can diastereoselectivity be controlled during the synthesis of spirocyclic intermediates?

Advanced
Diastereoselectivity is achieved through catalyst selection and reaction optimization :

  • FeBr₃ promotes exclusive regioselectivity in Nazarov cyclization by stabilizing carbocation intermediates .
  • Substrate modifications (e.g., introducing phenyl groups at C-1) enhance selectivity by directing cyclization pathways .
  • Temperature control (e.g., 0–25°C) minimizes side reactions, as shown in spiro[indene-1,4'-quinoline] syntheses .

What structure-activity relationship (SAR) insights guide the optimization of CCR2 antagonists based on this scaffold?

Advanced
Key SAR findings include:

  • Cycloproplymethyl substitution at the piperidine nitrogen enhances CCR2 binding (IC₅₀ ~1.3 nM) and reduces off-target effects .
  • Spiro junction rigidity improves metabolic stability compared to linear analogs.
  • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl moiety boost potency by 10–100-fold .

How should researchers resolve contradictions between receptor binding affinity and functional activity data?

Advanced
Discrepancies may arise from assay-specific conditions or allosteric modulation :

  • Compare binding assays (e.g., radioligand displacement) with functional readouts (e.g., chemotaxis, cAMP inhibition) to assess compound efficacy .
  • Validate using mutagenesis studies to identify critical receptor residues for antagonist binding .
  • Optimize pharmacokinetic properties (e.g., membrane permeability) to reconcile in vitro vs. in vivo results .

What are the advantages of FeBr₃ over other Lewis acids in spirocyclic syntheses?

Advanced
FeBr₃ offers:

  • Cost efficiency and low toxicity compared to noble metal catalysts.
  • High selectivity for spirocyclization over polymerization, achieving >90% regioselectivity in model reactions .
  • Mild conditions (room temperature, ambient pressure), enabling scalability without specialized equipment .

How can impurities in spiro[indene-1,4'-piperidine] intermediates be identified and mitigated?

Advanced
Common impurities include halogenated byproducts (e.g., bromo derivatives) and stereoisomers :

  • Analytical monitoring : Use HPLC-MS to track impurities during synthesis (detection limit ~0.1%) .
  • Chromatographic purification : Reverse-phase or silica gel chromatography resolves diastereomers .
  • Reaction optimization : Adjust stoichiometry of cycloproplymethyl reagents to minimize alkylation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.